Talbutal

Description

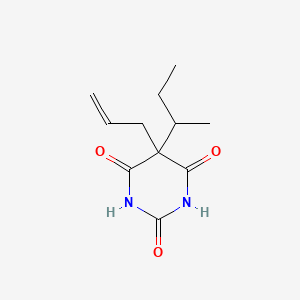

This compound, also called 5-allyl-5-sec-butylbarbituric acid, is a barbiturate with a short to intermediate duration of action. This compound is a schedule III drug in the U.S.

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVVMKUXKQHWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023630 | |

| Record name | Talbutal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN | |

| Record name | Talbutal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TALBUTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER | |

CAS No. |

115-44-6 | |

| Record name | Talbutal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talbutal [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talbutal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talbutal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Talbutal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALBUTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YIR8202AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TALBUTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108-110 °C | |

| Record name | Talbutal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TALBUTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Talbutal on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talbutal, a short to intermediate-acting barbiturate (B1230296), exerts its primary pharmacological effects as a positive allosteric modulator and a direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's interaction with the GABA-A receptor. It details the binding characteristics, modulatory effects on GABA-ergic currents, and direct receptor activation. This guide synthesizes available quantitative data, presents detailed experimental methodologies for studying barbiturate-GABA-A receptor interactions, and includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its activation by the endogenous ligand GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The receptor is a heteropentameric complex composed of various subunits (e.g., α, β, γ), the specific composition of which dictates its pharmacological properties.

Barbiturates, including this compound, represent a class of drugs that potently enhance the function of GABA-A receptors.[1] Their sedative, hypnotic, and anticonvulsant properties are primarily attributed to this mechanism. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates prolong the duration of channel opening, leading to a more pronounced and prolonged inhibitory effect.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor in the absence of GABA.[2][3]

This guide focuses specifically on the interaction of this compound with the GABA-A receptor, providing a detailed examination of its mechanism of action for a technical audience.

Molecular Mechanism of this compound Action

This compound's interaction with the GABA-A receptor is multifaceted, involving allosteric modulation of GABA-induced currents and direct activation of the receptor at higher concentrations.

Allosteric Modulation of GABA-A Receptors

This compound binds to a site on the GABA-A receptor that is distinct from the GABA and benzodiazepine (B76468) binding sites.[1] This binding event potentiates the effect of GABA by increasing the duration of the chloride ion channel opening.[1] This positive allosteric modulation results in a leftward shift of the GABA dose-response curve, indicating an increased potency of GABA in the presence of this compound.

Direct Activation of GABA-A Receptors

At supra-therapeutic concentrations, this compound can directly gate the GABA-A receptor channel, mimicking the effect of GABA.[2][3] This direct agonism contributes to the profound CNS depression observed with high doses of barbiturates and is a key factor in their toxicity profile.

Subunit Specificity

The effects of barbiturates on GABA-A receptors are known to be dependent on the subunit composition of the receptor complex. While specific data for this compound is limited, studies on other barbiturates, such as pentobarbital (B6593769), have shown that the presence of different α and β subunits can influence the affinity and efficacy of the drug.[4] For instance, receptors containing the α6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbital.[4]

Quantitative Data on Barbiturate-GABA-A Receptor Interactions

| Parameter | Pentobarbital | Phenobarbital | Reference |

| Potentiation of GABA (EC50) | 94 µM (for 1 µM GABA) | 0.89 mM (for 1 µM GABA) | [2] |

| Direct Activation (EC50) | 0.33 mM | 3.0 mM | [2] |

| Increase in IPSC Decay Time Constant (EC50) | 41 µM | 144 µM | [5] |

| Direct Agonism (Shunting of Firing) (EC50) | Not specified | 133 µM | [5] |

Table 1: Quantitative data for the action of Pentobarbital and Phenobarbital on GABA-A receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of barbiturates like this compound with GABA-A receptors.

Radioligand Binding Assay ([35S]TBPS Displacement)

This assay is used to determine the binding affinity of a compound to the barbiturate binding site on the GABA-A receptor, which is closely associated with the binding site for the convulsant t-butylbicyclophosphorothionate ([35S]TBPS).

Protocol:

-

Membrane Preparation:

-

Homogenize rat whole brain or specific brain regions (e.g., cerebral cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

-

Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a final volume of 1 ml, incubate brain membranes (50-100 µg of protein) with 2 nM [35S]TBPS in 50 mM Tris-HCl buffer (pH 7.4) containing 200 mM NaCl.

-

Add varying concentrations of this compound (or other competing ligands).

-

Define non-specific binding in the presence of 2 µM cold TBPS.

-

Incubate for 90 minutes at 25°C.

-

Terminate the assay by rapid filtration through Whatman GF/B filters.

-

Wash the filters three times with 4 ml of ice-cold buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [35S]TBPS binding) by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of this compound on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant GABA-A receptors.

Protocol:

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 ATP-Mg (pH 7.2).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a rapid solution exchange system to establish a baseline current.

-

Co-apply varying concentrations of this compound with the same concentration of GABA to determine the potentiating effect.

-

To measure direct activation, apply this compound in the absence of GABA.

-

Record the resulting currents using an appropriate amplifier and data acquisition system.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Construct dose-response curves for the potentiation of GABA currents and for the direct activation by this compound.

-

Calculate the EC50 for both potentiation and direct activation.

-

Analyze the effects of this compound on the kinetics of the GABA-A receptor channel, such as the deactivation rate after agonist removal.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiology experiments.

Logical Relationship: this compound's Dual Action

Caption: Logical relationship of this compound's concentration-dependent actions.

Conclusion

This compound, as a representative of the barbiturate class, significantly enhances inhibitory neurotransmission through its dual action on GABA-A receptors. As a positive allosteric modulator, it increases the duration of GABA-mediated chloride channel opening, thereby potentiating the effects of the endogenous neurotransmitter. At higher concentrations, it acts as a direct agonist, further contributing to CNS depression. The precise quantitative aspects of this compound's interaction, including its subunit selectivity, warrant further investigation to fully elucidate its pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound and other barbiturates at the GABA-A receptor.

References

- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative evaluation of the potencies of GABA-receptor agonists and antagonists using the rat hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Talbutal for research

An In-depth Technical Guide on the Physicochemical Properties of Talbutal

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental to its study and application. This document provides a detailed overview of the core physicochemical characteristics of this compound, a barbiturate (B1230296) with short to intermediate duration of action.[1][2] The information is presented to facilitate research and development efforts, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

This compound, also known by its IUPAC name 5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[1] Its fundamental identifiers and properties are summarized below.

Table 1: General and Structural Information for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | [1] |

| CAS Number | 115-44-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][3][4][5] |

| Molecular Weight | 224.26 g/mol | [1][4][5] |

| Canonical SMILES | CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |[1] |

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 108-110 °C | [1][4][6] | |

| Boiling Point | 365.66 °C | (rough estimate) | [6] |

| Water Solubility | 1810 mg/L | at 25 °C | [1] |

| logP | 1.47 | [1] | |

| pKa₁ (acidic) | 7.79 | at 25 °C | [1][7] |

| pKa₂ (acidic) | 9.48 | |[7] |

Mechanism of Action: GABAA Receptor Modulation

This compound, like other barbiturates, exerts its effects primarily on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[2][8] It binds to a distinct site on the GABA-A receptor, which is associated with a chloride ionophore.[1][2] This binding action potentiates the effect of GABA by increasing the duration of the chloride channel opening.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, causing an inhibitory effect and depressing the activity of excitable tissues.[1]

Experimental Protocols

The determination of key physicochemical parameters like pKa, logP, and water solubility requires precise experimental methodologies. Below are detailed protocols for these essential experiments.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding a molecule's ionization state at different pH levels. Spectrophotometry is a common and accurate method for its determination.[9]

Methodology: UV-Vis Spectrophotometry

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa of this compound.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of samples with identical this compound concentrations but varying pH.

-

Spectra Acquisition: Measure the UV-Vis absorption spectrum for each sample, including spectra of the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH of the solutions. This will generate a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[10]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[10][11]

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase.

-

Partitioning: Combine a known volume of the this compound-containing aqueous phase with a known volume of the saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of this compound between the two phases. Allow the mixture to stand until the phases have completely separated.

-

Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

References

- 1. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Cas 115-44-6,this compound CIII (250 MG) | lookchem [lookchem.com]

- 7. This compound [drugcentral.org]

- 8. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Talbutal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed chemical structure analysis of Talbutal, a short- to intermediate-acting barbiturate (B1230296). The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties and Data

This compound, with the IUPAC name 5-allyl-5-sec-butylbarbituric acid, is a derivative of barbituric acid.[1] Below is a summary of its key chemical properties.

| Property | Value |

| IUPAC Name | 5-allyl-5-sec-butylbarbituric acid |

| Synonyms | 5-(1-methylpropyl)-5-(2-propenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, Lotusate, Profundol |

| CAS Number | 115-44-6 |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Melting Point | 108-110 °C |

| Appearance | White crystalline solid |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the sequential alkylation of diethyl malonate, followed by a condensation reaction with urea (B33335) to form the final barbiturate ring structure.

Experimental Protocol:

Step 1: Synthesis of Diethyl sec-butylmalonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol (B145695).

-

Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

-

Following the addition of diethyl malonate, add sec-butyl bromide dropwise to the reaction mixture. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure the completion of the reaction.

-

After reflux, distill off the excess ethanol.

-

Add water to the residue and separate the organic layer containing diethyl sec-butylmalonate.

-

Purify the product by vacuum distillation.[2]

Step 2: Synthesis of Diethyl allyl-sec-butylmalonate

-

Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.

-

Add the purified diethyl sec-butylmalonate from Step 1 to the sodium ethoxide solution.

-

Add allyl bromide dropwise with stirring.[3]

-

Reflux the mixture for several hours.

-

Work up the reaction mixture as described in Step 1 to isolate the diethyl allyl-sec-butylmalonate.

-

Purify the disubstituted malonate by vacuum distillation.

Step 3: Synthesis of this compound (Condensation with Urea)

-

Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Add the purified diethyl allyl-sec-butylmalonate from Step 2 to the sodium ethoxide solution.

-

Add urea to the mixture.

-

Reflux the reaction mixture for an extended period (typically several hours) to facilitate the condensation and ring closure.

-

After the reaction is complete, distill off the ethanol.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[4]

Chemical Structure Analysis

A combination of spectroscopic techniques is employed to confirm the chemical structure of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak ([M]⁺) at m/z 224, corresponding to its molecular weight. The fragmentation pattern is characteristic of 5,5-disubstituted barbiturates.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small sample of purified this compound into the mass spectrometer.

-

Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Data Presentation: Key Mass Spectral Peaks

| m/z | Proposed Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 167 | [M - C₄H₉]⁺ (Loss of sec-butyl group) |

| 153 | [M - C₅H₉O]⁺ |

| 124 | [M - C₆H₁₀NO]⁺ |

| 97 | [C₇H₉O]⁺ |

Note: The fragmentation of barbiturates can be complex and may involve rearrangements.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare a sample of this compound for analysis. For solid samples, this typically involves creating a KBr (potassium bromide) pellet or a mull in Nujol.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the positions and intensities of the absorption bands to identify the functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3100 | N-H stretching | Amide (in the barbiturate ring) |

| 3080 | =C-H stretching | Alkene (allyl group) |

| 2960-2850 | C-H stretching | Alkane (sec-butyl and allyl groups) |

| 1750-1680 | C=O stretching | Amide (barbiturate ring carbonyls) |

| 1640 | C=C stretching | Alkene (allyl group) |

Note: The carbonyl stretching region may show multiple bands due to the different environments of the three carbonyl groups in the barbiturate ring.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound, confirming the connectivity of all atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | br s | 2H | N-H |

| ~5.7 | m | 1H | -CH=CH₂ |

| ~5.1 | m | 2H | -CH=CH₂ |

| ~2.6 | d | 2H | -CH₂-CH=CH₂ |

| ~2.0 | m | 1H | -CH(CH₃)CH₂CH₃ |

| ~1.2 | m | 2H | -CH₂CH₃ |

| ~0.9 | t | 3H | -CH₂CH₃ |

| ~0.8 | d | 3H | -CH(CH₃) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O |

| ~155 | C=O |

| ~131 | -CH=CH₂ |

| ~119 | -CH=CH₂ |

| ~58 | C₅ (quaternary) |

| ~43 | -CH₂- (allyl) |

| ~40 | -CH- (sec-butyl) |

| ~28 | -CH₂- (sec-butyl) |

| ~15 | -CH₃ (sec-butyl) |

| ~11 | -CH₃ (sec-butyl) |

Note: Predicted chemical shifts are estimates and may vary from experimental values. These predictions are based on computational models.[10][11][12][13][14]

This guide provides a foundational understanding of the synthesis and structural analysis of this compound. Researchers should always refer to primary literature and safety data sheets for the most accurate and up-to-date information and procedures.

References

- 1. This compound | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 7. Anion mass spectrometry of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. 1H NMR spectral simplification with achiral and chiral lanthanide shift reagents--IV. Thiopental and barbiturate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualizer loader [nmrdb.org]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. Visualizer loader [nmrdb.org]

The Historical Development and Discovery of Talbutal: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Talbutal, chemically known as 5-allyl-5-sec-butylbarbituric acid, is a short to intermediate-acting barbiturate (B1230296) that emerged during the mid-20th century, a period of intense research and development in sedative-hypnotic therapeutics. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific principles of this compound, intended for researchers, scientists, and drug development professionals. While specific details of its initial synthesis and early preclinical data are not extensively documented in publicly available literature, this guide synthesizes the known information within the broader context of barbiturate development.

Historical Context: The Era of Barbiturate Discovery

The story of this compound is rooted in the broader history of barbiturates, which began in 1864 with the synthesis of barbituric acid by Adolf von Baeyer.[1][2] However, the therapeutic potential of this class of compounds was not realized until the early 20th century.[1] The first pharmacologically active barbiturate, barbital, was synthesized in 1903 and subsequently marketed as Veronal.[1] This breakthrough triggered a wave of research by pharmaceutical companies to create derivatives with varying onsets and durations of action.[3]

Companies like Bayer, Eli Lilly, and Sterling-Winthrop were at the forefront of this research.[3] The general approach involved the modification of the C-5 position of the barbituric acid ring, leading to the synthesis of over 2,500 barbiturates, of which about 50 were commercialized.[3] This era saw the introduction of well-known barbiturates such as phenobarbital, amobarbital, and secobarbital.[3]

The Discovery and Development of this compound

The precise date and the researchers responsible for the initial synthesis of this compound are not clearly documented in readily available historical records. However, several pieces of evidence point to its origins within the Sterling-Winthrop Research Institute. The compound was assigned the internal code WIN 5095 , a designation consistent with compounds developed by Winthrop Chemical Company and its parent company, Sterling Drug Inc.[4]

This compound was marketed under the trade name Lotusate . Its New Drug Application (NDA) was ultimately held by Sanofi, which acquired Sterling-Winthrop's pharmaceutical business.[4][5] The first FDA approval for Lotusate is recorded as January 1, 1982.[6]

The development of this compound as a short to intermediate-acting barbiturate was in line with the therapeutic goals of the time: to create hypnotics that could induce sleep with a duration of action that would minimize hangover effects.

Physicochemical Properties and Quantitative Data

This compound is a derivative of barbituric acid with an allyl and a sec-butyl group at the 5-position. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-allyl-5-(butan-2-yl)-1,3-diazinane-2,4,6-trione |

| Chemical Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 115-44-6 |

| Appearance | Crystalline solid |

| Classification | Short to intermediate-acting barbiturate |

| First Approval | 1982 (as Lotusate) |

| Marketing Company | Sanofi (following acquisition of Sterling-Winthrop) |

Synthesis of this compound: Experimental Protocol

While the specific, original experimental protocol for the synthesis of this compound by Sterling-Winthrop is not publicly available, a general and representative synthetic method for 5,5-disubstituted barbiturates can be described. This process, a variation of the classic barbiturate synthesis, involves the condensation of a disubstituted malonic ester with urea (B33335).

Representative Synthesis of 5-allyl-5-sec-butylbarbituric acid:

Step 1: Synthesis of Diethyl Allyl(sec-butyl)malonate

-

Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in an anhydrous ethanol (B145695) solvent. The intermediate, diethyl sec-butylmalonate, is formed.

-

Second Alkylation: The diethyl sec-butylmalonate is then subjected to a second alkylation using an allyl halide (e.g., allyl bromide) under similar basic conditions to yield diethyl allyl(sec-butyl)malonate.

-

Purification: The resulting disubstituted malonic ester is purified by distillation under reduced pressure.

Step 2: Condensation with Urea

-

Reaction Setup: The purified diethyl allyl(sec-butyl)malonate is reacted with urea in the presence of a strong base, typically sodium ethoxide in absolute ethanol.

-

Reflux: The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction, forming the sodium salt of this compound.

-

Acidification and Isolation: After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free barbituric acid, this compound.

-

Purification: The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as aqueous ethanol.

References

- 1. The Development of Sleep Medicine: A Historical Sketch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolution and Development of Insomnia Pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Pharmacology - Pharmacological Testing | Altasciences [altasciences.com]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Talbutal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talbutal, a short- to intermediate-acting barbiturate (B1230296), has historically been utilized for its sedative-hypnotic properties. As with other barbiturates, its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound (5-allyl-5-sec-butylbarbituric acid). It delves into their synthesis, structure-activity relationships, and the experimental methodologies employed in their evaluation. This document is intended to serve as a resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the chemical space surrounding this barbiturate scaffold.

Introduction to this compound

This compound is a derivative of barbituric acid, characterized by the presence of an allyl group and a sec-butyl group at the 5-position of the pyrimidine (B1678525) ring.[1] It is a structural isomer of butalbital, another member of the barbiturate class.[2] The pharmacological effects of this compound, like other barbiturates, are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. By binding to a site distinct from the GABA binding site, this compound potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[3] This enhancement of inhibitory signaling results in the central nervous system depression characteristic of this drug class.

Structural Analogs and Derivatives of this compound

The exploration of structural modifications to the this compound scaffold has been driven by the desire to understand and optimize the pharmacological profile of barbiturates. Key areas of modification include the substituents at the 5-position of the barbituric acid ring, which are known to significantly influence potency, duration of action, and metabolic stability.

Isomeric Analogs: Butalbital

Butalbital (5-allyl-5-isobutylbarbituric acid) is a structural isomer of this compound, differing in the nature of the butyl substituent at the 5-position.[4] While both are classified as intermediate-acting barbiturates, subtle differences in their pharmacokinetic and pharmacodynamic profiles exist due to this structural variance.

Analogs with Modified 5-Position Substituents

Quantitative Pharmacological Data

A critical aspect of drug development is the quantitative assessment of a compound's interaction with its biological target. For this compound analogs, this primarily involves determining their affinity for and efficacy at the GABA-A receptor. Due to the limited availability of direct comparative data for a series of this compound analogs, this section presents representative data for other structurally related barbiturates to illustrate the typical pharmacological parameters evaluated.

| Compound | Receptor/Assay | Parameter | Value | Reference |

| Pentobarbital | GABA-A Receptor (Neocortical Neurons) | EC50 (IPSC decay) | 41 µM | [3] |

| Amobarbital | GABA-A Receptor (Neocortical Neurons) | EC50 (IPSC decay) | 103 µM | [3] |

| Phenobarbital | GABA-A Receptor (Neocortical Neurons) | EC50 (IPSC decay) | 144 µM | [3] |

| Pentobarbital | GABA-A Receptor (Cultured Hippocampal Neurons) | EC50 (Direct activation) | 0.33 mM | [5] |

| Phenobarbital | GABA-A Receptor (Cultured Hippocampal Neurons) | EC50 (Direct activation) | 3.0 mM | [5] |

Note: The data presented above is for illustrative purposes to demonstrate the type of quantitative analysis performed on barbiturates. Direct comparative studies on a homologous series of this compound analogs are not extensively reported in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and pharmacological evaluation of this compound analogs and derivatives.

General Synthesis of 5,5-Disubstituted Barbiturates

The synthesis of this compound and its analogs typically follows the classical barbiturate synthesis pathway involving the condensation of a disubstituted malonic ester with urea (B33335).

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Appropriate alkyl halides (e.g., allyl bromide and 2-bromobutane (B33332) for this compound)

-

Urea

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Alkylation of Diethyl Malonate: Diethyl malonate is sequentially alkylated using sodium ethoxide as a base and the desired alkyl halides to introduce the two substituents at the α-carbon.

-

Condensation with Urea: The resulting 5,5-disubstituted diethyl malonate is then reacted with urea in the presence of a strong base like sodium ethoxide. The reaction mixture is typically refluxed in ethanol.

-

Cyclization and Precipitation: The condensation reaction leads to the formation of the sodium salt of the barbiturate, which precipitates out of the solution.

-

Acidification and Isolation: The sodium salt is dissolved in water and then acidified with hydrochloric acid to precipitate the free barbituric acid derivative. The product is then filtered, washed, and dried.

Logical Relationship of Barbiturate Synthesis

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a method to determine the binding affinity of this compound analogs for the GABA-A receptor using a competitive radioligand binding assay.[6]

Materials:

-

Rat brain tissue (cerebral cortex)

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)

-

Unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam)

-

Test compounds (this compound analogs) at various concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold homogenization buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times with binding buffer to remove endogenous GABA. The final pellet is resuspended in binding buffer.

-

Binding Assay: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Recording of GABA-A Receptor Activity

Electrophysiology techniques, such as the two-electrode voltage-clamp using Xenopus oocytes or patch-clamp of cultured neurons, are used to measure the functional effects of this compound analogs on GABA-A receptor-mediated currents.[7]

Procedure (Two-Electrode Voltage-Clamp in Xenopus Oocytes):

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording: After a few days to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. The test compound (this compound analog) is then co-applied with GABA to determine its modulatory effect on the current. Direct activation by the analog can be tested by applying it in the absence of GABA.

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified, and dose-response curves are generated to determine EC50 values.

Signaling Pathways and Structure-Activity Relationships

The primary signaling pathway influenced by this compound and its derivatives is the GABAergic inhibitory pathway. The structure-activity relationship for barbiturates is heavily dependent on the nature of the substituents at the 5-position. Generally, increasing the lipophilicity of these substituents enhances hypnotic potency up to a certain point. The presence of branched chains, as seen in this compound and Butalbital, is often associated with a shorter duration of action compared to their straight-chain counterparts.

GABA-A Receptor Signaling Pathway Modulation by this compound Analogs

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Talbutal as a CNS Depressant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of Talbutal, a short- to intermediate-acting barbiturate (B1230296), with a focus on its actions as a central nervous system (CNS) depressant. This compound exerts its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission. This document synthesizes available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. Due to a scarcity of specific quantitative data for this compound in publicly accessible literature, representative data from structurally and functionally similar barbiturates are included for comparative context. Detailed experimental protocols for key assays used to characterize the CNS depressant effects of barbiturates are also provided, along with visual representations of relevant pathways and workflows to support drug development and research in this area.

Introduction

This compound (5-allyl-5-sec-butylbarbituric acid) is a barbiturate derivative classified as a short- to intermediate-acting sedative-hypnotic.[1][2] Like other members of its class, this compound is a nonselective CNS depressant capable of inducing a spectrum of effects ranging from mild sedation to deep coma and anesthesia at sufficiently high doses.[1] Its primary therapeutic applications have been in the management of insomnia and for sedation.[3] The core mechanism underlying these effects is the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1] This guide aims to provide a detailed technical overview of this compound's pharmacological properties for a scientific audience.

Mechanism of Action

This compound's primary molecular target is the GABA-A receptor, a ligand-gated ion channel that is crucial for inhibitory neurotransmission in the CNS.[1]

Modulation of the GABA-A Receptor

This compound binds to a distinct allosteric site on the GABA-A receptor complex, which is different from the binding site for GABA itself.[1] This binding event does not directly open the channel but rather potentiates the effect of GABA. Specifically, this compound increases the duration of the opening of the chloride (Cl⁻) ion channel that is gated by GABA.[1] This prolonged channel opening leads to an enhanced influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane and a more profound inhibitory postsynaptic potential (IPSP). The overall effect is a potentiation of GABAergic inhibition in the brain, particularly in regions like the thalamus.[1]

At higher concentrations, barbiturates, including likely this compound, can directly activate the GABA-A receptor, even in the absence of GABA, and can also inhibit excitatory neurotransmission mediated by AMPA and kainate receptors.[4]

Pharmacological Data

Specific quantitative pharmacological data for this compound is limited. The following tables present estimated pharmacokinetic parameters for this compound and representative pharmacodynamic data from other short- to intermediate-acting barbiturates to provide a contextual understanding.

Pharmacokinetic Profile

No primary pharmacokinetic studies for this compound in humans are readily available. The parameters below are estimations based on data from structurally similar barbiturates.

| Parameter | Estimated Value | Unit | Description |

| Volume of Distribution (Vd) | 0.65 | L | A theoretical volume representing the extent of drug distribution in the body. |

| Clearance (Cl) | 0.08 | L/kg/h | The volume of plasma cleared of the drug per unit time. |

| Elimination Half-life (t½) | ~15-40 | hours | Time required for the plasma concentration of the drug to decrease by 50%. This is a broad estimate for intermediate-acting barbiturates. |

Pharmacodynamic Profile

The following data are for pentobarbital (B6593769) and phenobarbital (B1680315) and are intended to be representative of the barbiturate class.

| Parameter | Drug | Value | Receptor/Assay | Description |

| EC₅₀ | Pentobarbital | 41 | GABA-A Receptor (rat neocortical neurons) | Concentration for 50% maximal effect on increasing the decay time constant of GABAergic IPSCs.[5] |

| EC₅₀ | Phenobarbital | 144 | GABA-A Receptor (rat neocortical neurons) | Concentration for 50% maximal effect on increasing the decay time constant of GABAergic IPSCs.[5] |

| EC₅₀ | Pentobarbital | 0.33 | GABA-A Receptor (cultured rat hippocampal neurons) | Concentration for 50% maximal effect for direct activation of Cl⁻ current.[6] |

| EC₅₀ | Phenobarbital | 3.0 | GABA-A Receptor (cultured rat hippocampal neurons) | Concentration for 50% maximal effect for direct activation of Cl⁻ current.[6] |

Experimental Protocols

This section details methodologies for key experiments used to characterize the CNS depressant effects of a compound like this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the barbiturate binding site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the barbiturate binding site.

Materials:

-

Rat whole brain membranes (source of GABA-A receptors)

-

[³⁵S]TBPS (t-butylbicyclophosphorothionate) or other suitable radioligand for the picrotoxin/barbiturate site

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a specific protein concentration.[7]

-

Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [³⁵S]TBPS, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[8]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.[8]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³⁵S]TBPS against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-A receptor currents in cultured neurons to assess the modulatory effects of this compound.

Objective: To measure the effect of this compound on the amplitude and kinetics of GABA-activated chloride currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

-

Internal pipette solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, GTP)

-

GABA

-

This compound

Procedure:

-

Cell Culture: Plate neurons on coverslips and culture until they are suitable for recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Recording:

-

Place a coverslip with neurons in the recording chamber and perfuse with external solution.

-

Under microscopic guidance, approach a neuron with a patch pipette filled with internal solution.

-

Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential of -60 mV.[9]

-

-

Drug Application:

-

Apply a low concentration of GABA to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of this compound to assess potentiation.

-

Apply a high concentration of GABA to elicit a maximal current response.

-

-

Data Acquisition and Analysis: Record the currents and analyze the changes in peak amplitude, decay time constant, and total charge transfer in the presence of this compound.

In Vivo Assessment of Sedative-Hypnotic Effects: Loss-of-Righting Reflex (LORR)

This assay is used to determine the hypnotic dose (HD₅₀) of a compound.

Objective: To determine the dose of this compound that causes a loss of the righting reflex in 50% of the animals.

Materials:

-

Mice or rats

-

This compound solution

-

Vehicle control (e.g., saline)

-

Syringes and needles for administration (e.g., intraperitoneal)

-

A V-shaped trough or similar apparatus

Procedure:

-

Animal Acclimation: Acclimate animals to the testing room.

-

Dosing: Administer different doses of this compound to separate groups of animals. Include a vehicle control group.

-

Assessment of LORR: At a set time after administration, place each animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself (return to a prone position) within a specified time (e.g., 30-60 seconds).[10]

-

Data Analysis: For each dose group, calculate the percentage of animals that exhibit LORR. Use probit analysis to calculate the HD₅₀.

Analytical Methodology

The quantification of this compound in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique.

GC-MS Protocol for this compound Quantification in Plasma

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

Plasma samples

-

Internal standard (e.g., a deuterated analog of another barbiturate)

-

Extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a plasma sample, add the internal standard.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.[11]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization: Reconstitute the dried extract with the derivatizing agent and heat to form a volatile derivative of this compound.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable capillary column and temperature program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized this compound and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the unknown samples by comparing the peak area ratio of this compound to the internal standard.

Conclusion

This compound is a classic barbiturate CNS depressant that exerts its pharmacological effects through the potentiation of GABAergic neurotransmission at the GABA-A receptor. While specific quantitative data on its pharmacokinetics and pharmacodynamics are not extensively available, its profile can be inferred from its structural class and the well-characterized properties of other short- to intermediate-acting barbiturates. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel CNS depressants. For drug development professionals, a thorough understanding of these methodologies is crucial for preclinical evaluation and lead optimization. For researchers, these protocols serve as a foundation for investigating the nuanced mechanisms of barbiturate action and their effects on neuronal function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmakb.com [pharmakb.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. benchchem.com [benchchem.com]

In Vitro vs. In Vivo Effects of Talbutal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talbutal is a short- to intermediate-acting barbiturate (B1230296) that exerts its effects as a central nervous system (CNS) depressant.[1] Like other barbiturates, it can produce a range of effects from mild sedation to deep coma and anesthesia at sufficiently high doses.[1] This technical guide provides an in-depth analysis of the in vitro and in vivo pharmacological effects of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation. Due to the limited availability of specific quantitative data for this compound, representative data from other barbiturates with similar mechanisms of action, such as pentobarbital (B6593769) and phenobarbital (B1680315), are included for comparative purposes and are clearly noted.

Core Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound, both in vitro and in vivo, is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian CNS. This compound binds to a distinct site on the GABA-A receptor, separate from the GABA binding site.[1][2] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl-) ion channel.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a depressant effect on neuronal activity.[3]

dot

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and other representative barbiturates. It is important to note that specific binding affinity (Ki) and potency (EC50/IC50) values for this compound are not widely available in publicly accessible literature. The data for pentobarbital and phenobarbital are provided to offer a general understanding of the potency of this class of drugs.

In Vitro Data: Receptor Binding and Potentiation

| Compound | Assay | Parameter | Value | Reference |

| This compound | GABA-A Receptor Modulation | Effect | Potentiator of GABA(A) alpha-1 through alpha-6 subunits | [3] |

| Pentobarbital | [35S]TBPS Displacement | Ki (µM) | ~15 | [4] |

| Pentobarbital | GABA Current Potentiation (EC50) | EC50 (µM) | ~20-35 | [5] |

| Pentobarbital | Direct GABA-A Activation (EC50) | EC50 (mM) | 0.33 | [6] |

| Phenobarbital | GABA Current Potentiation (EC50) | EC50 (µM) | 144 | [7] |

| Phenobarbital | Direct GABA-A Activation (EC50) | EC50 (mM) | 3.0 | [6] |

Note: [35S]TBPS (t-butylbicyclophosphorothionate) is a radioligand that binds to the convulsant site within the GABA-A receptor chloride channel, and its displacement is used to assess binding of drugs to the barbiturate site.

In Vivo Data: Sedative, Hypnotic, and Toxicological Effects

| Compound | Species | Endpoint | Route | Value (mg/kg) | Reference |

| Pentobarbital | Mouse | Hypnotic ED50 | i.p. | ~30-40 | [8] |

| Pentobarbital | Rat | Oral LD50 | Oral | 162 | [9] |

| Pentobarbital | Mouse | Oral LD50 | Oral | ~200-300 | [10] |

| Phenobarbital | Mouse | Hypnotic ED50 | i.p. | ~60-80 | [11] |

| Phenobarbital | Rat | Oral LD50 | Oral | ~150-200 | [12] |

| Secobarbital | Mouse | Oral LD50 | Oral | ~125 | [10] |

Note: ED50 (Median Effective Dose) for hypnosis is the dose required to induce loss of the righting reflex in 50% of animals. LD50 (Median Lethal Dose) is the dose that is lethal to 50% of the animals.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of this compound. Below are outlines of key experimental protocols.

In Vitro Experimental Protocols

1. Radioligand Binding Assay (Competitive Displacement)

This assay is used to determine the binding affinity of this compound for the barbiturate binding site on the GABA-A receptor.

-

Preparation of Membranes: Whole brains from rodents (e.g., rats) are homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to pellet the crude membrane fraction, which is then washed multiple times to remove endogenous GABA.[13]

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of a radioligand that binds to the barbiturate site, such as [35S]TBPS.[4] Varying concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Detection and Analysis: After incubation, the membranes are collected by filtration, and the amount of bound radioactivity is measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[14]

dot

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding characteristics of t-[35S]butylbicyclophosphorothionate in discrete brain regions of rats made tolerant to and dependent on pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]

- 10. Twenty-four hour toxicity rhythms of sedative-hypnotic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

Talbutal: An In-depth Technical Guide to its Degradation Pathways and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the theoretical degradation pathways and stability of Talbutal, based on the established chemistry of barbiturates and data from analogous compounds. Due to a lack of publicly available, specific stability studies on this compound, the degradation products and quantitative data presented herein are proposed based on scientific principles and should be considered illustrative. All experimental protocols are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound, with the chemical name 5-allyl-5-sec-butylbarbituric acid, is a barbiturate (B1230296) derivative with a short to intermediate duration of action.[1] As with all pharmaceutical compounds, a thorough understanding of its stability and degradation pathways is critical for the development of safe, effective, and stable dosage forms. Forced degradation studies are essential to identify potential degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]

This technical guide synthesizes the known degradation chemistry of barbiturates to propose the likely degradation pathways for this compound and provides a framework for conducting comprehensive stability studies.

Proposed Degradation Pathways of this compound

The chemical structure of this compound, featuring a barbituric acid ring and two substituents at the C5 position (an allyl group and a sec-butyl group), is susceptible to degradation through several mechanisms. The primary degradation pathways are anticipated to be hydrolysis and oxidation. Photolytic and thermal degradation may also occur under specific conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for barbiturates, typically involving the cleavage of the barbiturate ring.[4][5] This process is often catalyzed by acidic or basic conditions.

-

Acidic and Basic Hydrolysis: In the presence of acid or base, the amide bonds within the pyrimidine (B1678525) ring of this compound are susceptible to cleavage. This can lead to the formation of a series of ring-opened products, such as malonuric acid derivatives, which may further degrade to substituted malonamides and ultimately to substituted acetic acid and urea.[6][7]

The proposed hydrolytic degradation pathway is visualized in the following diagram:

Caption: Proposed Hydrolytic Degradation Pathway of this compound.

Oxidative Degradation

The substituents at the C5 position of the barbiturate ring are prone to oxidation.[8] For this compound, both the allyl and the sec-butyl groups present sites for oxidative attack.

-

Oxidation of the Allyl Group: The double bond in the allyl group is a likely site for oxidation, which can lead to the formation of epoxides, diols, or cleavage products.

-

Oxidation of the sec-Butyl Group: The sec-butyl group can be oxidized to form hydroxylated derivatives or ketones.

A proposed oxidative degradation pathway is shown below:

Caption: Proposed Oxidative Degradation Pathways of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical degradation in barbiturates. This can involve complex reactions, including ring contraction and dealkylation at the C5 position.[9] The specific photodegradation products of this compound have not been documented, but studies on similar barbiturates suggest that the substituents on the C5 position are likely to be involved.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal degradation. While specific data is unavailable, for barbiturates, thermal stress can lead to decomposition, potentially involving the side chains and the integrity of the barbiturate ring.[10][11]

Stability Studies and Data Presentation

Comprehensive stability studies under forced degradation conditions are necessary to understand the degradation profile of this compound. The following tables present an illustrative summary of the expected outcomes of such studies.

Note: The following data is illustrative and intended to provide a template for presenting results from actual stability studies.

Table 1: Illustrative Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Proposed) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | 15% | Ring-opened products (e.g., substituted malonuric acid) |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 25% | Ring-opened products (e.g., substituted malonamide) |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 10% | Oxidized side-chain derivatives |

| Photolytic | ICH Q1B conditions | 7 days | 25°C | 5% | Photodegradation products (structure to be elucidated) |

| Thermal | Dry Heat | 48 h | 100°C | 8% | Thermal decomposition products |

Table 2: Illustrative Stability Data for a this compound Formulation under ICH Conditions

| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |

| 25°C / 60% RH | 0 Months | 100.0 | <0.1 |

| 3 Months | 99.5 | 0.2 | |

| 6 Months | 99.1 | 0.4 | |

| 12 Months | 98.2 | 0.8 | |

| 40°C / 75% RH | 0 Months | 100.0 | <0.1 |

| 1 Month | 98.8 | 0.6 | |

| 3 Months | 97.5 | 1.2 | |

| 6 Months | 95.9 | 2.1 |

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized based on the preliminary stability data of the drug substance.

General Experimental Workflow

Caption: General Workflow for a Forced Degradation Study.

Protocol for Hydrolytic Degradation

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 80°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 8 hours).

-